REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:17]C[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH:18][C:19]3[C:24](=[O:25])[N:23]([CH3:26])[CH:22]=[C:21](C4C=C(F)C=C(N5CCN6C7CCCCC=7C=C6C5=O)C=4COC(=O)C)[N:20]=3)[CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].NC1C=C2C(=CC=1)CN(C(OC(C)(C)C)=O)C2.[Br:70]C1C(=O)N(C)C=C(Br)N=1>>[Br:70][C:21]1[N:20]=[C:19]([NH:18][C:13]2[CH:12]=[C:11]3[C:10](=[CH:15][CH:14]=2)[CH2:9][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:17]3)[C:24](=[O:25])[N:23]([CH3:26])[CH:22]=1
|
Name
|
129a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2CC1)NC1=NC(=CN(C1=O)C)C1=C(C(=CC(=C1)F)N1C(C=2N(C=3CCCCC3C2)CC1)=O)COC(C)=O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CN(CC2=CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
685 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C=C(N1)Br)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C(C(=N1)NC=1C=C2CN(CC2=CC1)C(=O)OC(C)(C)C)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 732 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |